Diphenhydramine-d5 (hydrochloride)
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Overview
Description
Diphenhydramine-d5 (hydrochloride) is a deuterium-labeled version of Diphenhydramine hydrochloride. Diphenhydramine hydrochloride is a first-generation histamine H1-receptor antagonist with anticholinergic properties. It is commonly used as an antihistamine to treat allergies, insomnia, and symptoms of the common cold. The deuterium labeling in Diphenhydramine-d5 (hydrochloride) makes it useful in pharmacokinetic studies and drug metabolism research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diphenhydramine-d5 (hydrochloride) involves the deuteration of Diphenhydramine hydrochloride. The process typically starts with the preparation of Diphenhydramine, which is synthesized by reacting chlorodiphenylmethane with N,N-dimethylaminoethanol. The deuterium labeling is achieved by substituting hydrogen atoms with deuterium atoms in the presence of deuterated reagents .
Industrial Production Methods
Industrial production of Diphenhydramine-d5 (hydrochloride) follows similar steps but on a larger scale. The process involves continuous flow synthesis and purification, ensuring high yield and purity. The use of deuterated reagents and solvents is crucial in maintaining the deuterium labeling throughout the synthesis .
Chemical Reactions Analysis
Types of Reactions
Diphenhydramine-d5 (hydrochloride) undergoes various chemical reactions, including:
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce diphenylmethanol derivatives, while reduction may yield deuterated amines .
Scientific Research Applications
Diphenhydramine-d5 (hydrochloride) is widely used in scientific research due to its deuterium labeling. Some key applications include:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of drugs.
Drug Metabolism Research: Helps in understanding the metabolic pathways and identifying metabolites.
Biological Studies: Used in studies involving histamine receptors and anticholinergic effects.
Industrial Applications: Used in the development of new antihistamines and related compounds
Mechanism of Action
Diphenhydramine-d5 (hydrochloride) exerts its effects by antagonizing the H1 histamine receptors. These receptors are located on respiratory smooth muscles, vascular endothelial cells, the gastrointestinal tract, cardiac tissue, immune cells, the uterus, and central nervous system neurons. By blocking these receptors, Diphenhydramine-d5 (hydrochloride) prevents the actions of histamine, leading to reduced allergic symptoms and sedation .
Comparison with Similar Compounds
Similar Compounds
Diphenhydramine hydrochloride: The non-deuterated version with similar antihistamine and anticholinergic properties.
Doxylamine: Another first-generation antihistamine with similar sedative effects.
Chlorpheniramine: A first-generation antihistamine with less sedative effects compared to Diphenhydramine
Uniqueness
The primary uniqueness of Diphenhydramine-d5 (hydrochloride) lies in its deuterium labeling, which makes it particularly valuable in pharmacokinetic and drug metabolism studies. The deuterium atoms provide a distinct mass difference, allowing for precise tracking and analysis in various research applications .
Properties
CAS No. |
1219795-16-0 |
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Molecular Formula |
C17H22ClNO |
Molecular Weight |
296.8 g/mol |
IUPAC Name |
N,N-dimethyl-2-[(2,3,4,5,6-pentadeuteriophenyl)-phenylmethoxy]ethanamine;hydrochloride |
InChI |
InChI=1S/C17H21NO.ClH/c1-18(2)13-14-19-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16;/h3-12,17H,13-14H2,1-2H3;1H/i3D,5D,6D,9D,10D; |
InChI Key |
PCHPORCSPXIHLZ-BSBWQDPUSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C2=CC=CC=C2)OCCN(C)C)[2H])[2H].Cl |
Canonical SMILES |
CN(C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2.Cl |
Origin of Product |
United States |
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